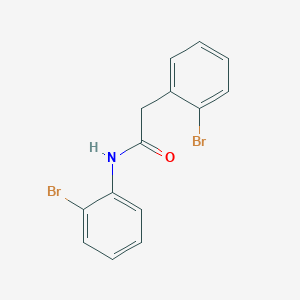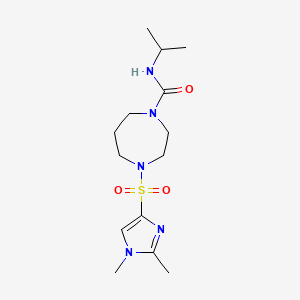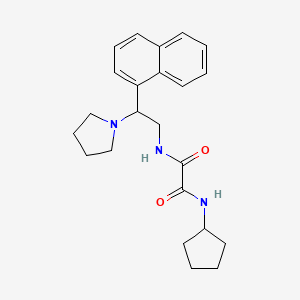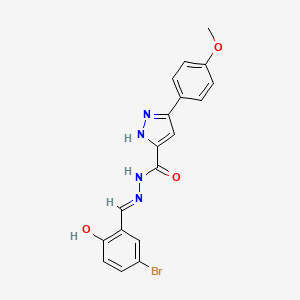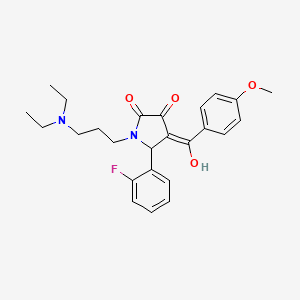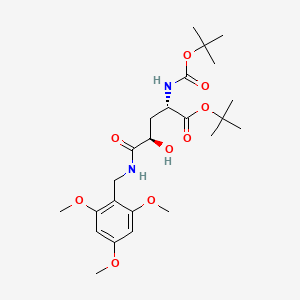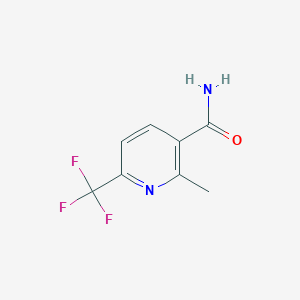
2-Methyl-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-6-(trifluoromethyl)nicotinamide” is a chemical compound with the molecular formula C8H7F3N2O . It has a molecular weight of 204.15 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “2-Methyl-6-(trifluoromethyl)nicotinamide” is represented by the formula C8H7F3N2O . The exact mass is 204.051041 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Methyl-6-(trifluoromethyl)nicotinamide” are not detailed in the retrieved sources, studies on oxidative trifluoromethylation reactions provide some insights . These reactions involve nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .
Physical And Chemical Properties Analysis
“2-Methyl-6-(trifluoromethyl)nicotinamide” has a molecular weight of 204.15 . Its exact mass is 204.051041 Da . Other physical and chemical properties specific to “2-Methyl-6-(trifluoromethyl)nicotinamide” are not detailed in the retrieved sources.
Applications De Recherche Scientifique
Synthesis and Chemical Development
- Development of Anti-Infective Agents: Methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in synthesizing novel anti-infective agents, involves trifluoromethylation, a process closely related to 2-Methyl-6-(trifluoromethyl)nicotinamide. This synthesis is significant for its safety and economic aspects (Mulder et al., 2013).
Pharmacological Research
- Inhibition of Nicotinamide N-methyltransferase (NNMT): A small molecule analog of Nicotinamide, JBSNF-000088, which shows similarities to 2-Methyl-6-(trifluoromethyl)nicotinamide, was found to inhibit NNMT activity. This resulted in metabolic benefits like insulin sensitization, glucose modulation, and body weight reduction in animal models of metabolic disease (Kannt et al., 2018).
Antibacterial Applications
- Antibacterial Activity of Derivatives: Derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one, prepared from compounds including 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides, demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli et al., 2008).
Metabolic and Physiological Studies
- Role in Nutrient Metabolism: Research on NNMT, a key enzyme involved in the metabolism of nicotinamide and related compounds like 2-Methyl-6-(trifluoromethyl)nicotinamide, indicates its significant role in regulating hepatic nutrient metabolism. This regulatory mechanism is linked to metabolic disease therapy opportunities (Hong et al., 2015).
DNA Methylation and Cellular Processes
- Effect on DNA Methylation and Cellular Function: Nicotinamide, a compound structurally related to 2-Methyl-6-(trifluoromethyl)nicotinamide, has been observed to influence DNA methylation processes, potentially affecting cellular functions like DNA repair and cell differentiation. These impacts are significant in the context of cancer and cellular stress responses (Berger & Sikorski, 1980); (Razin, Goren, & Friedman, 1975); (Meng et al., 2018).
Safety and Hazards
The safety data sheet for a related compound, Methyl 6-(trifluoromethyl)nicotinate, suggests that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and use only in a well-ventilated area . Specific safety and hazard information for “2-Methyl-6-(trifluoromethyl)nicotinamide” is not available in the retrieved sources.
Propriétés
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c1-4-5(7(12)14)2-3-6(13-4)8(9,10)11/h2-3H,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJKJHKVOIBAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(trifluoromethyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

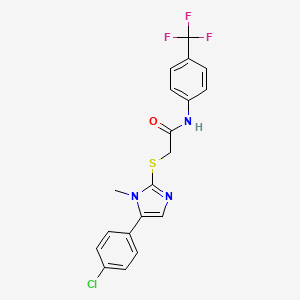
![N-(1-cyanocycloheptyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2949395.png)
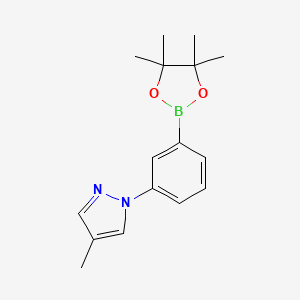
![1,2,3,4,6,7,8,12b-Octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride](/img/structure/B2949400.png)
![N-mesityl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2949402.png)
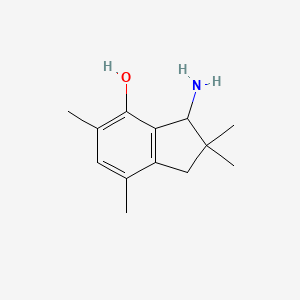
![3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile](/img/structure/B2949406.png)
![N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2949407.png)
